molecular formula CH4N2O2 B1199064 N-Nitromethylamine CAS No. 598-57-2

N-Nitromethylamine

Cat. No. B1199064
CAS RN: 598-57-2
M. Wt: 76.055 g/mol
InChI Key: KHXLYFSTSOVKSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-nitrosamines, including N-Nitromethylamine, has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . This method is characterized by its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .


Molecular Structure Analysis

N-Nitrosamines, including N-Nitromethylamine, are a class of compounds sharing a general structure where the amine moiety may be derived from any organic secondary amine .


Chemical Reactions Analysis

N-Nitrosamines can be analyzed using liquid chromatography-accurate mass high-resolution mass spectrometry on a Q-Exactive instrument . This method is based on ultra-high-performance liquid chromatography (UHPLC) coupled to mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Nitromethylamine include a molecular weight of 76.05, a boiling point of 136.04°C, a density of 1.2433, and a refractive index of 1.4616 . It also has a pKa of 6.51±0.10 .

Scientific Research Applications

  • Mutagenicity Studies : N-Nitromethylamine has been evaluated for mutagenicity. It was found not to be mutagenic with or without a metabolic activation system. This contrasts with other related compounds like N-nitrodimethylamine, which exhibited mutagenic properties in certain conditions (Pool et al., 1984).

  • Formation in Water and Wastewater Treatment : Studies have identified N-Nitromethylamine as a byproduct in water and wastewater treatment processes, particularly during chloramination. Its formation and removal have been a subject of research, emphasizing its relevance as a potential carcinogen in drinking water (Mitch et al., 2003).

  • Microbial Transformation : The microbial transformation of N-Nitromethylamine has been explored. One study investigated how Pseudomonas mendocina KR1 transforms N-Nitrosodimethylamine to N-Nitromethylamine, contributing to understanding the environmental fate and microbial interactions of such compounds (Fournier et al., 2006).

  • Carcinogenic Properties : Research has been conducted on the carcinogenic properties of N-Nitromethylamine. It induced tumors in certain experimental settings, providing insights into its potential health hazards (Scherf et al., 1989).

  • Pharmacodynamics and Metabolism : The pharmacodynamics and metabolism of N-Nitromethylamine have been investigated to understand its behavior in biological systems. Studies have looked into how it is metabolized and its potential effects on health (Hassel et al., 1987).

  • Detection and Analysis : Various methods for detecting and analyzing N-Nitromethylamine in water have been developed, emphasizing its significance as a water contaminant and the need for monitoring its presence (Zhao et al., 2006).

Mechanism of Action

N-Nitrosamines are formed by an electrophilic substitution of secondary or tertiary amines, hydroxylamine, and amine peroxides with a nitrosating agent .

Safety and Hazards

N-Nitrosamines, including N-Nitromethylamine, are known to be mutagenic and carcinogenic . They are considered to be part of the “Cohort of Concern” due to the high potency of some of its members .

properties

IUPAC Name

nitromethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O2/c2-1-3(4)5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXLYFSTSOVKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

76.055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitromethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitromethylamine
Reactant of Route 2
N-Nitromethylamine
Reactant of Route 3
N-Nitromethylamine
Reactant of Route 4
N-Nitromethylamine
Reactant of Route 5
N-Nitromethylamine
Reactant of Route 6
N-Nitromethylamine

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